molecular formula C12H13N3O B7629178 1-(3-Cyanophenyl)-3-cyclobutylurea

1-(3-Cyanophenyl)-3-cyclobutylurea

Numéro de catalogue: B7629178
Poids moléculaire: 215.25 g/mol
Clé InChI: SMCOHFJWDHRBLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Cyanophenyl)-3-cyclobutylurea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

Mécanisme D'action

BTK is a key mediator of B-cell receptor signaling, which is essential for the development and survival of B-cells. BTK activation leads to downstream signaling through the PI3K/AKT and NF-κB pathways, which promote cell proliferation and survival. 1-(3-Cyanophenyl)-3-cyclobutylurea selectively inhibits BTK activity, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, this compound has been shown to have anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to suppress the activation of T-cells and dendritic cells. These effects suggest that this compound may have potential as a treatment for autoimmune diseases and other inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Cyanophenyl)-3-cyclobutylurea has several advantages as a tool compound for scientific research. It is highly selective for BTK, with minimal off-target effects, making it a valuable tool for studying the role of BTK in various cellular processes. However, this compound has limitations as well. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans remain to be determined.

Orientations Futures

There are several potential future directions for research on 1-(3-Cyanophenyl)-3-cyclobutylurea. One area of interest is the development of combination therapies that target both BTK and other signaling pathways involved in B-cell malignancies. Another area of interest is the investigation of this compound in autoimmune diseases and other inflammatory disorders, where its immunomodulatory effects may be beneficial. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to treatment.

Méthodes De Synthèse

The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea involves several steps, starting with the reaction of 3-cyanophenyl isocyanate with cyclobutylamine to form the corresponding urea intermediate. This intermediate is then reacted with a substituted pyridine to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

1-(3-Cyanophenyl)-3-cyclobutylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.

Propriétés

IUPAC Name

1-(3-cyanophenyl)-3-cyclobutylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-3-1-6-11(7-9)15-12(16)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCOHFJWDHRBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.